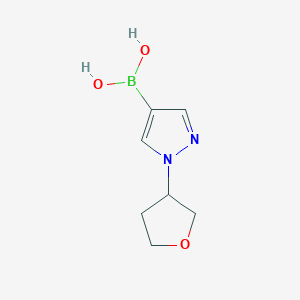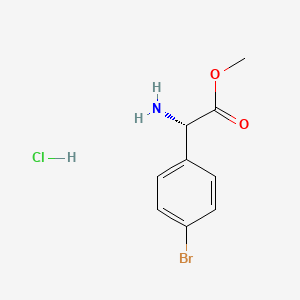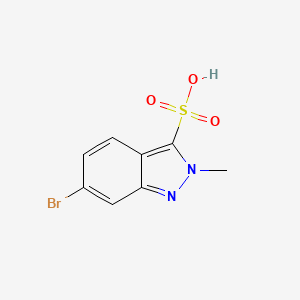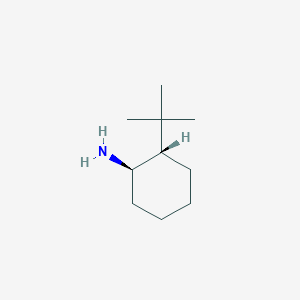
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid, also known as THFPB, is an organic compound used in a wide variety of scientific research applications. It is a boronic acid derivative of a pyrazole, a five-membered heterocyclic organic compound. THFPB has been used in synthesis and as a catalyst in organic reactions, as well as in the study of protein-ligand interactions and in the study of enzymatic reactions.
Applications De Recherche Scientifique
Pyrazole Derivatives in Polymeric Structures
A study explored the existence of neutral Boron Pyrazole species in polymeric structures. These structures were related to B-poly(1-pyrazolyl)pyrazaboles, containing bridging Boron Pyrazole units and terminal B bonded Pyrazole groups. This research provides insights into the variations in the chemistry of B-(1-pyrazolyl)pyrazaboles and poly(1-pyrazolyl)borates (Brock et al., 1988).
Synthesis of Boronic Acids
Another study detailed the synthesis of 1-Alkyl-pyrazole acid, an important intermediate for biologically active compounds. The target compound was prepared from 1H-pyrazole through various processes, including methylation and conversion into boronic acids (Zhang Yu-jua, 2013).
Boronic Acid Disproportionation
Research observed the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids. This study suggests that base-promoted disproportionation of arylboronic acid with [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone facilitates the formation of pyrazole diarylborinate (Cho et al., 2021).
Regiospecific Synthesis and Suzuki Coupling
A general procedure for the regiospecific preparation of 1-substituted-5-hydroxy-1H-pyrazoles containing differentiated ester moieties was described. This involves a series of reactions, including Suzuki coupling with various boronic acids (Dragovich et al., 2007).
Silylated or Germylated Pyrazoleboronic Acids
A study presented a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids obtained through lithiation/silylation and lithiation/boronation. These boronic acids were characterized by NMR spectroscopy and X-ray crystallography (Durka et al., 2015).
Propriétés
IUPAC Name |
[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRKBDRSLTBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














